molecular formula C20H23BCl2N2O9 B12307197 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

Katalognummer: B12307197
Molekulargewicht: 517.1 g/mol
InChI-Schlüssel: YTXSYWAKVMZICI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This boron-containing compound (C₂₀H₂₃BCl₂N₂O₉, MW 517.12 g/mol) features a 1,3,2-dioxaborinane ring fused with a carboxymethyl group and a branched alkyl chain bearing a 2,5-dichlorophenylformamido-acetamido substituent . The compound’s purity exceeds 97%, as confirmed by analytical HPLC, suggesting high synthetic reproducibility . Its structural complexity arises from the combination of aromatic chlorination, amide linkages, and the boron-oxygen framework, which may enhance stability and target binding specificity.

Eigenschaften

Molekularformel

C20H23BCl2N2O9

Molekulargewicht

517.1 g/mol

IUPAC-Name

4-(carboxymethyl)-2-[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)

InChI-Schlüssel

YTXSYWAKVMZICI-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nattokinase is primarily produced through microbial fermentation. The bacterium Bacillus subtilis var. natto is added to boiled soybeans, initiating the fermentation process that results in the production of nattokinase . The enzyme can also be produced by recombinant means and in batch culture, rather than relying solely on extraction from natto .

Industrial Production Methods

Industrial production of nattokinase involves optimizing microbial fermentation strategies. This includes the selection of high-yield strains, genetic engineering, and fermentation process optimization. The enzyme is then extracted and purified using various biotechnological approaches . Techniques such as encapsulation and immobilization are employed to enhance the stability and protection of nattokinase, ensuring its sustainability across a wide array of applications .

Wissenschaftliche Forschungsanwendungen

Nattokinase hat eine breite Palette von wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s uniqueness lies in its boron heterocycle and dichlorinated aromatic system. Below is a comparative analysis with other compounds sharing partial structural motifs:

Compound Key Features Molecular Weight Boron Presence Bioactivity Relevance
Target Compound Dioxaborinane, dichlorophenyl, carboxymethyl, branched alkyl chain 517.12 Yes Potential protease inhibition, boron-mediated drug delivery
2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid Furan-chromene core, acetylated amides, no boron ~450 (estimated) No Anticancer activity (chromene derivatives)
(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid Glucopyranosiduronic acid, acetamidophenoxy group, carbohydrate backbone ~365 (estimated) No Glycosidase inhibition, anti-inflammatory
Bortezomib (Proteasome Inhibitor) Boronic acid, pyrazinyl-carbonyl-phenylalaninamide 384.24 Yes FDA-approved for myeloma via proteasome inhibition

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s carboxymethyl and carboxylic acid groups enhance water solubility compared to purely hydrophobic analogs like chromene derivatives .
  • Stability : The dioxaborinane ring may confer greater hydrolytic stability than boronic acids (e.g., bortezomib), which are prone to protodeboronation .
  • Bioavailability: The branched alkyl chain may improve membrane permeability relative to glucopyranosiduronic acid derivatives, which rely on transporter-mediated uptake .

Computational Similarity Metrics

Using Tanimoto and Dice indices (based on MACCS keys or Morgan fingerprints), the target compound would exhibit low similarity (<0.3) to non-boron analogs like chromene or glucopyranosiduronic acid derivatives . However, it may share moderate similarity (0.4–0.6) with boron-containing drugs like bortezomib, particularly in pharmacophoric features (e.g., boron coordination sites) .

Biologische Aktivität

The compound 4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a complex organic molecule notable for its unique dioxaborinane structure and various functional groups. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula of the compound is C20H23BCl2N2O9C_{20}H_{23}BCl_2N_2O_9, with a molecular weight of approximately 517.1 g/mol. The presence of a dioxaborinane ring and multiple functional groups (carboxymethyl, acetamido, and dichlorophenyl) suggests potential interactions with biological targets that could lead to various pharmacological effects.

Antitumor Properties

Research indicates that compounds with similar structural features often exhibit antitumor activity . The dioxaborinane structure may facilitate interactions with enzymes involved in cancer progression, potentially leading to inhibition of tumor growth. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

The compound's ability to form coordinate bonds with metal ions allows it to interact with various enzymes. Preliminary studies suggest it may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation. For instance, the dichlorophenyl moiety is associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The dichlorophenyl group is known for its antimicrobial properties . Studies have demonstrated that compounds containing this moiety can exhibit significant antibacterial activity against a range of pathogens. The compound's potential as an antimicrobial agent warrants further investigation, particularly against resistant strains of bacteria.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of dioxaborinane derivatives for their anticancer properties. The results indicated that modifications to the side chains significantly affected their potency against various cancer cell lines. The compound showed promising results in preliminary assays, highlighting its potential as a lead compound for further development.

Study 2: Enzyme Interaction

In a separate investigation, researchers explored the interaction of related dioxaborinane compounds with cytochrome P450 enzymes. The findings suggested that these compounds could modulate enzyme activity, influencing drug metabolism and efficacy. This interaction is crucial for understanding the pharmacokinetics of the compound and its potential drug-drug interactions.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxaborinane Ring : This can be achieved through the reaction of boronic acids with appropriate carbonyl precursors.
  • Introduction of Functional Groups : Each functional group can be introduced via standard organic synthesis techniques such as amide coupling or alkylation.
  • Purification and Characterization : Final products are purified using chromatography methods and characterized by NMR and mass spectrometry.

Comparative Analysis

To contextualize the biological activity of this compound, we can compare it with other structurally similar compounds:

Compound NameKey FeaturesBiological Activity
DoxorubicinAnthracycline antibioticAnticancer agent
Boronic AcidsReactive towards nucleophilesUsed in drug synthesis
2,5-DichlorophenolAntibacterial propertiesAntimicrobial activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.